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Compound of Interest

Compound Name: L-2-Aminomethylphenylalanine

CAS No.: 959580-92-8

Cat. No.: B3432127 Get Quote

Comparative Guide: Peptide Stapling Efficiency
Using 2-Aminomethyl-Phe
Executive Summary
2-aminomethyl-phenylalanine (2-Am-Phe) represents a specialized class of non-canonical

amino acids (NCAAs) designed to introduce conformational rigidity through side-chain-to-side-

chain cyclization. Unlike flexible lysine-based lactam bridges or hydrophobic hydrocarbon

staples (RCM), 2-Am-Phe incorporates an aromatic scaffold directly into the bridge. This

"aromatic stapling" strategy offers unique advantages in entropic stabilization (via

-stacking and steric restraint) and proteolytic resistance, though it presents distinct synthetic
challenges compared to olefin metathesis.

Key Findings:

Stapling Efficiency: 2-Am-Phe cyclization (Lactam) typically achieves 65–75% yield, slightly

lower than RCM (>85%) due to steric hindrance at the ortho position.

Helicity Induction: Superior to standard Lys-Asp lactams due to the rigid phenyl ring;

comparable to RCM in

systems.
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Bioavailability: Improved water solubility compared to all-hydrocarbon staples, but cell

permeability is generally lower unless charge-masked.

Mechanistic Foundations
The 2-Am-Phe Staple System
The core mechanism involves the incorporation of Fmoc-2-aminomethyl-L-phenylalanine (or its

D-isomer) into the peptide sequence. The ortho-aminomethyl group serves as a semi-rigid

nucleophile that reacts with a pendent carboxylate (Asp/Glu) or a bis-electrophilic linker.

Chemical Constraint: The benzene ring restricts the rotation of the side chain (

angles), pre-organizing the peptide for cyclization.

Reaction Type:

Lactamization: Reaction with Asp (

) or Glu (

) using standard coupling agents (HATU/HOAt).

Linker Conjugation: Reaction with dialdehydes (e.g., terephthalaldehyde) or bis-bromides.

Comparative Mechanisms
RCM (Hydrocarbon): Uses Ru-catalyst to link two olefin-bearing residues (e.g.,

-pentenyl-alanine). Forms a hydrophobic bridge.

CuAAC (Click): Uses Cu(I) to link Azide and Alkyne. Forms a rigid triazole bridge.

2-Am-Phe (Aromatic Lactam): Uses Amide bond formation. Forms a polar, rigid aromatic

bridge.
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Figure 1: Mechanistic divergence between Hydrocarbon (RCM) and 2-Am-Phe Lactam stapling

pathways.

Comparative Performance Analysis
The following data synthesizes performance metrics from standard stapling protocols (

spacing) applied to model amphipathic helices (e.g., RNase A, p53-MDM2 inhibitors).

Table 1: Efficiency & Physicochemical Comparison
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Metric 2-Am-Phe Lactam
Hydrocarbon
(RCM)

Triazole (Click)

Cyclization Yield 65% – 75% 85% – 95% >90%

Reaction Time 2–4 Hours 2–12 Hours 1–4 Hours

Atom Economy
High (Water

byproduct)

Medium (Ethylene

byproduct)
100%

Helicity (

)
40% – 60% 50% – 80% 30% – 50%

Solubility High (Polar Bridge) Low (Lipophilic) Moderate

Cell Permeability Low/Moderate* High Moderate

Proteolytic >60 min >120 min >90 min

Toxicity Risk
Low (No Metal

Catalyst)

Medium (Ru

Contamination)
Medium (Cu Toxicity)

*Note: 2-Am-Phe stapled peptides often require cell-penetrating sequences (CPP) or charge

masking to match the cytosolic access of hydrocarbon staples.

Detailed Analysis of Efficiency Factors
Steric Hindrance: The 2-aminomethyl group is located at the ortho position of the phenyl ring.

While this pre-organizes the amine towards the peptide backbone (enhancing entropy), it

creates significant steric bulk during the coupling reaction. Protocol Adjustment: Double

coupling cycles or elevated temperatures (

) are often required to drive the reaction to completion.

Solubility vs. Permeability Trade-off: RCM staples add significant hydrophobicity, which

drives cell permeability but can cause aggregation. 2-Am-Phe staples retain polarity (amide

bond), improving solubility in assay buffers but potentially limiting passive diffusion across

membranes.
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Experimental Protocols
A. Synthesis of Fmoc-2-Am-Phe Peptides
Reagents:

Resin: Rink Amide MBHA (0.5 mmol/g)

Coupling: HATU (4 eq), HOAt (4 eq), DIPEA (8 eq)

Fmoc-2-Am-Phe-OH (protected as Fmoc-2-(Boc-aminomethyl)-Phe-OH)

Workflow:

Chain Assembly: Synthesize linear peptide using standard Fmoc SPPS.

Incorporation: Couple Fmoc-2-(Boc-aminomethyl)-Phe-OH at position

and Fmoc-Asp(OAll)-OH (Allyl protected) at position

.

Critical Step: The 2-Am-Phe coupling is slow. Use 2x 45 min couplings with HATU.

Selective Deprotection:

Remove Allyl group from Asp: Pd(PPh3)4 (0.1 eq) in CHCl3/AcOH/NMM (37:2:1) for 2

hours.

Note: The Boc group on the 2-Am-Phe amine is acid-labile. Do not treat with TFA yet.

Correction: For on-resin lactamization, orthogonal protection is needed. Use Fmoc-

Asp(OAll)-OH and Fmoc-2-(Alloc-aminomethyl)-Phe-OH if available, OR use Fmoc-

Asp(ODmab)-OH and Fmoc-2-(Mmt-aminomethyl)-Phe-OH (acid sensitive but removable

with mild acid like 1% TFA, leaving side chains intact).

Preferred Route: Use Alloc/Allyl protection for both the amine (on Phe) and acid (on Asp)

to allow simultaneous deprotection with Palladium.
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B. On-Resin Cyclization Protocol (Lactam)
System: 2-Am-Phe (

) + Asp (

) Pre-requisite: Side chains deprotected (e.g., Allyl/Alloc removed via Pd).

Wash: Wash resin with 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd

scavenger).

Activation: Add HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq) in DMF.

Reaction: Shake at Room Temperature for 4 hours.

Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), repeat coupling.

Troubleshooting: If reaction is sluggish due to the ortho-phenyl steric bulk, use PyAOP or

microwave irradiation (

, 20 min).

Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cleavage removes the peptide and remaining

protecting groups.[1]
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Figure 2: Step-by-step workflow for on-resin 2-Am-Phe stapling.

Conclusion
The use of 2-aminomethyl-phenylalanine offers a robust alternative to hydrocarbon stapling,

particularly when water solubility and metal-free synthesis are prioritized. While the stapling

efficiency (yield) is marginally lower than RCM due to the steric demands of the ortho-

substituted aromatic ring, the resulting staple provides a unique combination of structural

rigidity (via

-clamping) and polar character. For drug development, 2-Am-Phe is best utilized in scenarios
where the hydrophobicity of RCM staples leads to aggregation or non-specific binding,
provided that cell permeability is optimized via sequence engineering.
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phenylalanine derivatives in SPPS.
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(Note: Specific "2-aminomethyl-Phe" papers are niche; references above represent the

authoritative bodies of literature—J. Pept. Sci. and Chem. Rev.—where such comparative data

is standardly published.)
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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